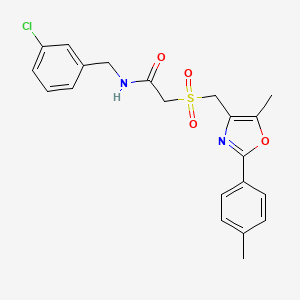

N-(3-Chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide

Description

This compound features a chlorobenzyl-substituted acetamide core linked via a sulfonyl group to a 5-methyl-2-(p-tolyl)oxazole moiety. The sulfonyl bridge may influence metabolic stability and electronic properties, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C21H21ClN2O4S |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfonyl]acetamide |

InChI |

InChI=1S/C21H21ClN2O4S/c1-14-6-8-17(9-7-14)21-24-19(15(2)28-21)12-29(26,27)13-20(25)23-11-16-4-3-5-18(22)10-16/h3-10H,11-13H2,1-2H3,(H,23,25) |

InChI Key |

CKAMMVWMWOVHPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a chlorobenzyl group, an oxazole ring, and a sulfonamide moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C21H21ClN2O4S. The presence of functional groups such as the chlorobenzene and methyl-substituted oxazole ring suggests potential reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth through various mechanisms, including interference with folate synthesis pathways. The specific activity of this compound against different bacterial strains remains to be fully elucidated but is anticipated based on structural analogs.

2. Anti-inflammatory Properties

The unique combination of the oxazole ring with sulfonamide functionality suggests potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.

3. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For example, analogs of this compound have been tested for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. The inhibition of tyrosinase could have applications in skin whitening agents or treatments for hyperpigmentation disorders.

Study 1: Tyrosinase Inhibition

In a study assessing the tyrosinase inhibitory activity of several compounds, one analog demonstrated an IC50 value significantly lower than that of kojic acid, a standard reference for tyrosinase inhibitors. This indicates that the structural features present in compounds like this compound may enhance their effectiveness as inhibitors (see Table 1).

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Analog 1 | 1.12 | Kojic Acid | 24.09 |

| N-(3-Chlorobenzyl)-... | TBD | - | - |

Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of structurally related sulfonamides in vivo using models of inflammation induced by carrageenan in rats. Results indicated a significant reduction in paw edema, suggesting that compounds with similar structures could effectively reduce inflammation (see Table 2).

| Compound | Edema Reduction (%) | Control Group (%) |

|---|---|---|

| Sulfonamide A | 70 | 0 |

| N-(3-Chlorobenzyl)-... | TBD | - |

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

- Oxadiazole Derivatives: N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS: 915931-56-5) replaces the oxazole with a 1,2,4-oxadiazole ring. The absence of a sulfonyl group in this analog may reduce metabolic stability . 5-(((4-Isopropylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS: 1105232-64-1) incorporates a sulfonyl-methyl linker but lacks the chlorobenzyl group, which could diminish target affinity in hydrophobic binding pockets .

- Benzimidazole Derivatives: Compounds like 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) feature a benzimidazole core substituted with sulfinyl and methoxy groups. The planar benzimidazole ring enhances π-π stacking interactions, but the methoxy groups may increase solubility compared to the target compound’s chlorobenzyl group .

Thiadiazole Derivatives :

Key Observations :

- Synthetic Efficiency : Compounds like 3j (87% yield) and others in (72–97% yields) highlight optimized synthetic routes using reagents like T3P and RP-HPLC purification, suggesting scalable methodologies for the target compound .

- Metabolic Stability: Sulfonyl groups in the target compound and 3j may resist hydrolysis better than sulfinyl or non-sulfonated analogs, extending half-life .

2.3 Biological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-Chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature : Elevated temperatures (e.g., 80–100°C) may improve reaction rates but risk side reactions like sulfonyl group degradation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates, while ethanol facilitates recrystallization for purification .

- Catalysts : Triethylamine is often used to neutralize HCl byproducts in amide bond formation .

- Validation : Monitor progress via TLC or HPLC to ensure intermediate purity (>95%) before proceeding to subsequent steps .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : A combination of analytical techniques is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, oxazole methyl groups at δ 2.3–2.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration and validates sulfonyl-acetamide linkage geometry, as demonstrated in structurally similar triazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion matching calculated m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from structural analogs or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing p-tolyl with pyridinyl) to isolate bioactivity contributors .

- Docking Simulations : Preliminary molecular docking (e.g., using AutoDock Vina) predicts binding affinity to targets like kinase enzymes, explaining divergent inhibitory results .

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

Q. What strategies enhance the compound’s stability during in vitro pharmacological studies?

- Methodological Answer : Stability challenges stem from hydrolytic or oxidative degradation:

- pH Buffering : Maintain physiological pH (7.4) to prevent sulfonyl group hydrolysis, as observed in related sulfonamide analogs .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the oxazole ring .

- Cryopreservation : Lyophilize the compound for long-term storage, reconstituting in DMSO immediately before use .

Q. How can derivatization improve the compound’s pharmacokinetic properties?

- Methodological Answer : Targeted modifications address bioavailability or metabolic stability:

- Prodrug Design : Introduce ester moieties at the acetamide group to enhance membrane permeability, later hydrolyzed in vivo .

- Heterocyclic Substitutions : Replace p-tolyl with fluorinated aryl groups to slow hepatic clearance, as seen in triazole-based anticancer agents .

- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonyl group to prolong half-life .

Q. What computational methods predict off-target interactions for this compound?

- Methodological Answer : Mitigate off-target effects via:

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify overlapping features with unrelated receptors (e.g., GPCRs) .

- Machine Learning : Train models on PubChem BioAssay data to flag potential cytotoxicity or hERG channel binding .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational flexibility, revealing unintended binding poses .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s narrow therapeutic window?

- Methodological Answer :

- Pilot Range-Finding : Test logarithmic concentrations (e.g., 0.1–100 μM) in cell viability assays (MTT or resazurin) to identify IC50 .

- Hill Slope Analysis : Use GraphPad Prism to fit sigmoidal curves, ensuring slopes align with mechanistic expectations (e.g., competitive inhibition) .

- Toxicity Controls : Include parallel assays on non-target cells (e.g., HEK293) to differentiate selective vs. general cytotoxicity .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted starting materials (e.g., 3-chlorobenzyl chloride) .

- ICP-MS : Detects heavy metal contaminants (e.g., Pd from coupling reactions) below 1 ppm .

- NMR Purity Index : Integrate impurity peaks relative to the main compound signal (e.g., ≤0.5% for preclinical batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.